molecular formula C8H6N2O3S B14193969 2-Methyl-5-nitro-1,3-benzothiazol-6-ol CAS No. 832713-77-6

2-Methyl-5-nitro-1,3-benzothiazol-6-ol

Cat. No.: B14193969
CAS No.: 832713-77-6
M. Wt: 210.21 g/mol
InChI Key: DBLFCBGFWMDGEV-UHFFFAOYSA-N
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Description

2-Methyl-5-nitro-1,3-benzothiazol-6-ol is a compound belonging to the benzothiazole family, which is known for its diverse biological and chemical properties Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-nitro-1,3-benzothiazol-6-ol typically involves the condensation of 2-aminothiophenol with aldehydes or ketones, followed by nitration. One common method involves the use of 2-aminobenzenethiol and aldehydes under acidic conditions to form the benzothiazole ring . The nitration step can be achieved using nitric acid in the presence of sulfuric acid .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and the use of recyclable catalysts have been explored to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-nitro-1,3-benzothiazol-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can yield amino derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted benzothiazoles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-nitro-1,3-benzothiazol-6-ol is unique due to the presence of both methyl and nitro groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential in medicinal chemistry make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-methyl-5-nitro-1,3-benzothiazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3S/c1-4-9-5-2-6(10(12)13)7(11)3-8(5)14-4/h2-3,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLFCBGFWMDGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2S1)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30835286
Record name 2-Methyl-5-nitro-1,3-benzothiazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30835286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832713-77-6
Record name 2-Methyl-5-nitro-1,3-benzothiazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30835286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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